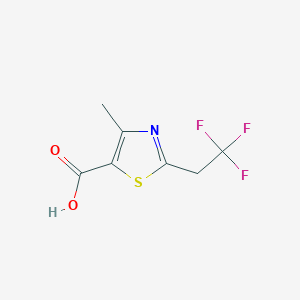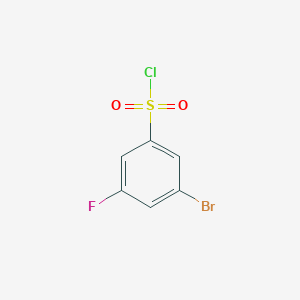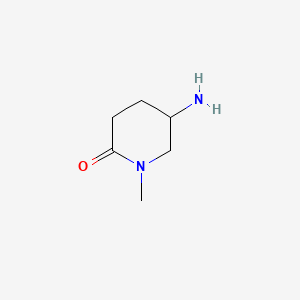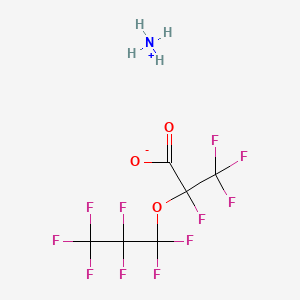
Ammonium 2,3,3,3-Tetrafluor-2-(Heptafluorpropoxy)propanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate, also known as FRD-902, is a component of the GenX technology platform used as a polymerization processing aid in the manufacture of some types of fluoropolymers . It is an unregulated, persistent contaminant that has been found in both the Cape Fear River and in Wilmington NC drinking water .
Synthesis Analysis
The production process involves 2 molecules of Hexafluoropropylene oxide (HFPO) to produce Hexafluoropropylene oxide dimer acid fluoride (FRD-903). The ammonium salt of FRD-903 is FRD-902 (ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate), which is the specific chemical that Chemours has trademarked as part of the GenX process .Molecular Structure Analysis
The molecular structure of Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis
Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate is a white/colorless solid with a sublimation point of 130–140 °C, a decomposition point of 150–160 °C, a density of approximately 1.7 g/cm^3 at 20 °C, and a very low vapor pressure of approximately 0.01 Pa at 20 °C .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von Ammonium 2,3,3,3-Tetrafluor-2-(Heptafluorpropoxy)propanoat
Polymerisationsverarbeitungshilfe: Diese Verbindung wurde für die Verwendung als Polymerisationsverarbeitungshilfe bei der Herstellung von Fluorpolymeren entwickelt. Sie erleichtert den Produktionsprozess, indem sie die Polymerisation von fluorierten Monomeren verbessert .
Bewertung der Umweltproduktverantwortung: Es wurde in akuten und chronischen aquatischen Toxizitätstests bewertet, um die Bewertung der Umweltproduktverantwortung und die Prozesse der Vorabmeldung vor der Herstellung (PMN) zu unterstützen .
Toxizitäts- und Karzinogenitätsstudien: Die Verbindung wurde in einer 2-jährigen oralen Dosierungsstudie an Sprague-Dawley-Ratten auf ihre mögliche chronische Toxizität und Karzinogenität getestet, was wertvolle Daten für Sicherheitsbewertungen liefert .
Evaluierung der Immunmodulatorischen Wirkungen: Es wurde auf seine immunmodulatorischen Wirkungen als Ersatz für Perfluoroctansäure (PFOA) untersucht, die für ihre Umweltpersistenz und systemische Toxizität bekannt ist .
Bestimmung des Bioakkumulationspotenzials: Es wurden Studien durchgeführt, um das Bioakkumulationspotenzial der Verbindung im Karpfen zu bestimmen, was entscheidend ist, um seine Umweltwirkungen zu verstehen .
Ersatz für PFOA: Es wurde als sicherere Alternative zu PFOA entwickelt, um die Umwelt- und Gesundheitsauswirkungen zu verringern, die mit der Verwendung von PFOA in verschiedenen industriellen Anwendungen verbunden sind .
Herstellung von Fluorpolymeren: Als Teil des von Chemours markenrechtlich geschützten GenX-Prozesses wird diese Verbindung bei der Herstellung von Fluorpolymeren verwendet und bietet verbesserte Verarbeitungs- und Leistungseigenschaften .
Einhaltung gesetzlicher Vorschriften: Es unterliegt den Kontrollen der Einhaltung gesetzlicher Vorschriften, um sicherzustellen, dass seine Verwendung mit den offiziellen Richtlinien und Sicherheitsstandards übereinstimmt, die von Behörden wie der ECHA festgelegt wurden .
Für detailliertere Informationen zu jeder Anwendung wären weitere Recherchen und der Zugriff auf spezialisierte Datenbanken erforderlich.
Evaluation of chronic toxicity and carcinogenicity - NC State University Evaluation of chronic toxicity and carcinogenicity - Europe PMC Health & Environmental Research Online (HERO) Evaluation of the Immunomodulatory Effects - Oxford Academic FRD-903 - Wikipedia Brief Profile - ECHA
Safety and Hazards
Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate is harmful if swallowed, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure . Concerns exist about the potential health effects of GenX exposure because it is not removed using traditional water treatment methods and little is known about the toxicity of it or other associated per/polyfluoroalkyl substances (PFAS) .
Wirkmechanismus
Target of Action
The primary target of Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism and inflammation .
Mode of Action
Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate acts as a PPARα agonist . It binds to PPARα, activating the receptor and influencing the transcription of specific genes involved in lipid metabolism, inflammation, and other processes .
Biochemical Pathways
Upon activation by Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate, PPARα influences several biochemical pathways. These include up-regulation of fatty acid metabolism and mitochondrial and peroxisomal fatty acid β-oxidation, as well as down-regulation of complement and coagulation cascades .
Pharmacokinetics
The pharmacokinetic properties of Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate include rapid, biphasic elimination characterized by a very fast alpha phase and a slower beta phase . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been evaluated in rats, mice, and cynomolgus monkeys .
Result of Action
The activation of PPARα by Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate can lead to various molecular and cellular effects. These include increased liver weight and peroxisome proliferation, suppression of T cell-dependent antibody responses (TDAR) in high doses, and changes in lymphocyte numbers .
Action Environment
The action of Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate can be influenced by environmental factors. For instance, its persistence in the environment and detectable concentrations in human and wildlife serum have led to its replacement of perfluorooctanoic acid (PFOA) in U.S. production .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate involves the reaction of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid with ammonium hydroxide.", "Starting Materials": [ "2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid", "ammonium hydroxide" ], "Reaction": [ "Add 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid to a reaction vessel", "Slowly add ammonium hydroxide to the reaction vessel while stirring", "Heat the reaction mixture to 60-70°C and stir for 2-3 hours", "Cool the reaction mixture to room temperature and filter the precipitated product", "Wash the product with water and dry in a vacuum oven" ] } | |
| 62037-80-3 | |
Molekularformel |
C6H4F11NO3 |
Molekulargewicht |
347.08 g/mol |
IUPAC-Name |
azane;2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid |
InChI |
InChI=1S/C6HF11O3.H3N/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15;/h(H,18,19);1H3 |
InChI-Schlüssel |
RJWVKMAIYPNUSL-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)[O-].[NH4+] |
Kanonische SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O.N |
| 62037-80-3 | |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Corrosive; Irritant; Health Hazard |
Dampfdruck |
-1.49 ± 0.01 [log Psd at 298.15 K (Pa)] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does GenX impact efflux transporter activity at the blood-brain barrier?
A1: Research indicates that GenX inhibits both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) activity at the blood-brain barrier. [] This inhibition occurs at relatively low concentrations of GenX and can be rapid and in the case of BCRP, irreversible. [] This effect has implications for the brain's protection against toxic substances, as P-gp and BCRP play crucial roles in preventing their entry. []
Q2: Is there evidence of GenX affecting the expression levels of efflux transporters?
A2: Yes, studies have shown that GenX exposure can decrease the expression of P-gp in capillary membrane proteins. [] This finding was observed in both male and female rats after a three-hour exposure to 100 nM of GenX. [] This reduction in P-gp expression further underscores the potential for GenX to compromise the blood-brain barrier's protective function.
Q3: Does GenX exhibit any carcinogenic potential?
A3: While GenX has been shown to activate PPARα in rodents, which is associated with hepatocarcinogenesis in this species, [, ] human relevance is considered low. The available evidence suggests that GenX primarily exerts PPARα-mediated effects on lipid metabolism in humans, contrasting with the broader range of responses observed in rodents. [] This distinction makes it unlikely that GenX exposure would lead to similar carcinogenic effects in humans.
Q4: How does the toxicity profile of GenX compare to longer-chain PFAS compounds?
A4: GenX, a shorter-chain PFAS compound, exhibits a more favorable toxicity profile than its longer-chain counterparts. [] Unlike longer-chain PFAS, known for their persistence and long half-lives, GenX demonstrates faster clearance from the body. [] This difference in pharmacokinetics suggests a potentially lower risk of bioaccumulation and associated toxicities with GenX exposure.
Q5: What is the basis for the derived oral reference dose (RfD) for GenX?
A5: The development of a non-cancer RfD for GenX utilized data from repeated dose toxicity studies, primarily focusing on liver lesions observed in a two-year bioassay in rats. [] Both traditional frequentist and Bayesian benchmark dose models were employed to determine relevant points of departure, resulting in an RfD range of 0.01-0.02 mg/kg/day. [] This range offers valuable guidance for setting health-protective drinking water guideline values for GenX.
Q6: Are there any computational studies investigating the interactions of GenX with proteins?
A6: Yes, computational studies employing docking and molecular dynamics simulations have been conducted to explore the binding interactions of GenX with human serum albumin (HSA). [] These studies have identified four potential binding sites on HSA for GenX, providing valuable insights into its distribution and potential interactions within the body. []
Q7: What are the primary routes of human exposure to GenX?
A7: Human exposure to GenX primarily occurs through contaminated drinking water and inhalation of contaminated air. [] As GenX is used in the production of certain fluoropolymers, its release into the environment can lead to the contamination of water sources and air, posing potential health risks to exposed populations. [, ]
Q8: What research tools and resources are available for further investigation of GenX?
A8: Researchers have access to various tools and resources for further investigation of GenX. These include:
- In vitro models: Primary hepatocytes from various species (mouse, rat, human) have been used to study GenX's effects on gene expression and identify potential mechanisms of action. [, ]
- In vivo models: Rodent models, particularly mice and rats, have been utilized in toxicology studies to assess the effects of GenX exposure on various organs, with a focus on the liver. [, , , ]
- Transcriptomic analysis: Whole-genome transcriptomic data analysis has been instrumental in elucidating the molecular pathways affected by GenX exposure, primarily highlighting PPARα signaling. [, , , ]
- Computational modeling: Docking and molecular dynamics simulations have provided insights into the interactions of GenX with proteins like HSA, enhancing our understanding of its pharmacokinetic properties. []
- Analytical techniques: Advanced analytical methods are crucial for detecting and quantifying GenX levels in environmental samples and biological matrices, aiding in exposure assessment and monitoring. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


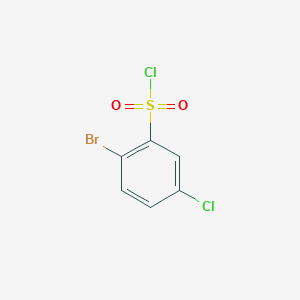



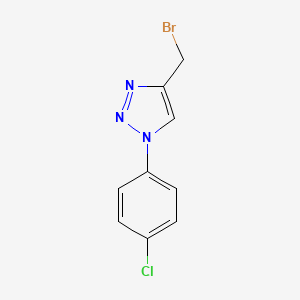
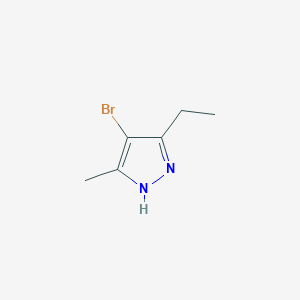
![N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine](/img/structure/B1524322.png)
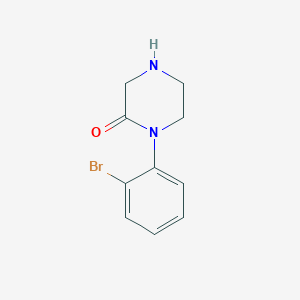
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1524324.png)
![tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524326.png)
![3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid](/img/structure/B1524327.png)
